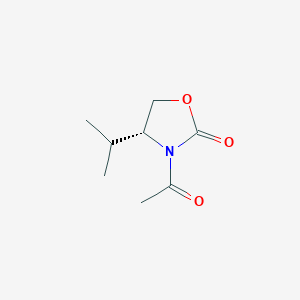
4-(2H-1,2,3-triazol-2-yl)Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,2,3-triazol-2-yl)Benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1,2,3-triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a highly efficient and selective method for producing 1,2,3-triazole derivatives .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of copper(I) catalysts supported on solid matrices can also facilitate the separation and recycling of the catalyst, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2H-1,2,3-triazol-2-yl)Benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2H-1,2,3-triazol-2-yl)Benzoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo “click” reactions makes it a valuable tool for constructing diverse molecular architectures .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and as a ligand for metal complexes used in bioimaging .
Medicine
Medicinally, this compound derivatives have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. These derivatives can interact with various biological targets, making them potential candidates for drug development .
Industry
In industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The triazole ring can also coordinate with metal ions, forming stable complexes that can be used in catalysis or bioimaging .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)Benzoic acid: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
4-(1H-1,2,3-triazol-1-yl)Benzamide: This compound has an amide group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2H-1,2,3-triazol-2-yl)Benzoic acid lies in its structural versatility and reactivity. The presence of both the triazole ring and the benzoic acid moiety allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C9H7N3O2 |
|---|---|
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
4-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,(H,13,14) |
InChI-Schlüssel |
KRRWMVZQMVHANB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)N2N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)





